molecular formula C21H21Si B167443 Tribenzylsilane CAS No. 1747-92-8

Tribenzylsilane

Cat. No.: B167443
CAS No.: 1747-92-8
M. Wt: 301.5 g/mol
InChI Key: QXZGXRIXJAVMTI-UHFFFAOYSA-N
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Description

Tribenzylsilane is an organosilicon compound with the molecular formula C21H22Si. It is characterized by the presence of three benzyl groups attached to a silicon atom. This compound is known for its unique chemical properties and has found applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tribenzylsilane can be synthesized through the reaction of benzylmagnesium chloride with silicon tetrachloride in an ether solvent. The reaction typically proceeds as follows: [ \text{SiCl}_4 + 3 \text{C}_6\text{H}_5\text{CH}_2\text{MgCl} \rightarrow \text{Si(CH}_2\text{C}_6\text{H}_5)_3 + 3 \text{MgCl}_2 ] The product is then purified through fractional distillation to separate it from mono- and dibenzylated byproducts .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced distillation techniques helps in achieving the desired quality.

Chemical Reactions Analysis

Types of Reactions: Tribenzylsilane undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form tribenzylsilanol.

    Reduction: It acts as a hydride donor in reduction reactions.

    Substitution: It can participate in substitution reactions where the benzyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: this compound can be used as a reducing agent in the presence of catalysts like palladium or platinum.

    Substitution: Reagents such as halogens or alkyl halides are used in substitution reactions.

Major Products Formed:

    Oxidation: Tribenzylsilanol

    Reduction: Various reduced organic compounds

    Substitution: Substituted silanes with different functional groups

Scientific Research Applications

Tribenzylsilane has a wide range of applications in scientific research, including:

Mechanism of Action

Tribenzylsilane exerts its effects primarily through its ability to donate hydride ions. This property makes it a valuable reducing agent in various chemical reactions. The silicon atom in this compound can form stable bonds with other elements, facilitating the formation of complex molecular structures. The exact molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

    Triphenylsilane: Similar structure but with phenyl groups instead of benzyl groups.

    Trimethylsilane: Contains methyl groups instead of benzyl groups.

    Triethylsilane: Contains ethyl groups instead of benzyl groups.

Uniqueness: Tribenzylsilane is unique due to the presence of benzyl groups, which impart distinct chemical properties compared to other silanes. Its ability to act as a hydride donor and participate in various chemical reactions makes it a versatile compound in both research and industrial applications .

Properties

InChI

InChI=1S/C21H21Si/c1-4-10-19(11-5-1)16-22(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15H,16-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZGXRIXJAVMTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30938549
Record name Tribenzylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1747-92-8
Record name 1747-92-8
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Record name Tribenzylsilane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tribenzylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is interesting about the reactivity of tribenzylsilane with certain Rhodium complexes?

A1: this compound exhibits intriguing reactivity with Rhodium complexes like [RhCl{P(i-Pr)3}2]. Instead of simple coordination, the silane undergoes Si-C bond activation. This process leads to the formation of a unique dinuclear Rh(IV) complex bridged by silylene ligands []. This reactivity highlights the potential of this compound as a precursor for unusual organometallic species.

Q2: How does the structure of this compound compare to tribenzylsilanol?

A2: Interestingly, this compound is isomorphous with tribenzylsilanol []. This means they share the same crystal structure despite the difference in chemical formula (Si-H vs. Si-OH). This structural similarity provides insights into steric effects within triorganosilanes and their influence on molecular packing in the solid state.

Q3: Can you provide some spectroscopic data for this compound?

A3: While the provided abstracts do not contain specific spectroscopic data, one would expect the following characterization techniques to be relevant for this compound:

    Q4: Are there any known applications of this compound in organic synthesis?

    A4: While the provided abstracts focus on organometallic chemistry, this compound and its derivatives have been explored in organic synthesis. For instance, this compound can participate in allyl displacement reactions, where a benzyl group is replaced with an allyl group []. This type of reaction demonstrates the potential of this compound as a reagent for forming new carbon-carbon bonds.

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